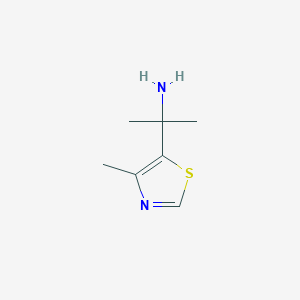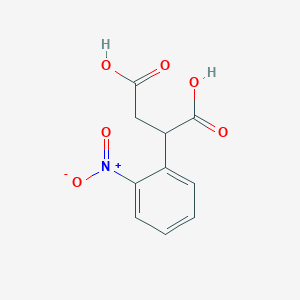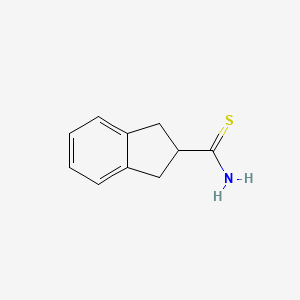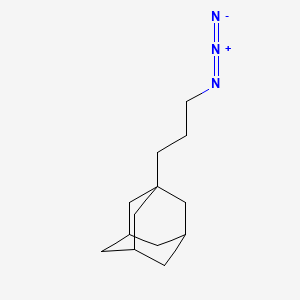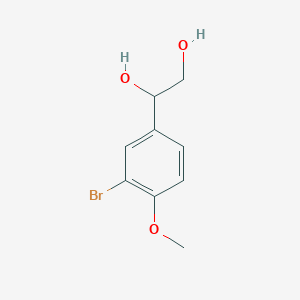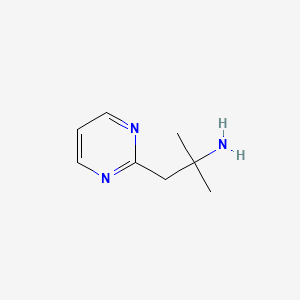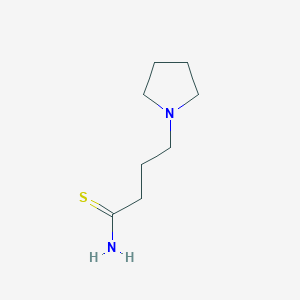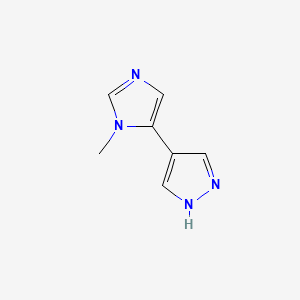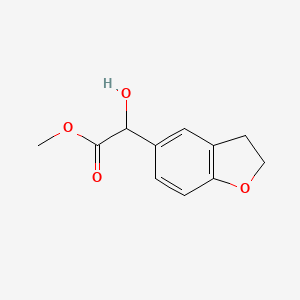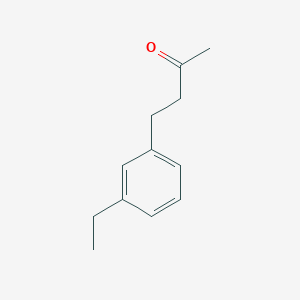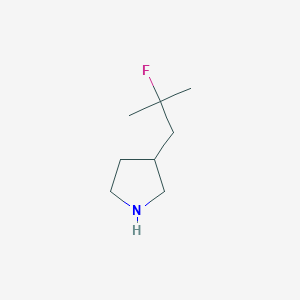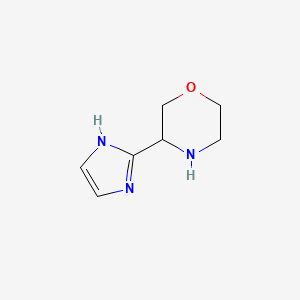![molecular formula C13H17NS B13605045 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine is an organic compound that features a benzo[b]thiophene ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene moiety is known for its stability and biological activity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling, which forms the carbon-carbon bonds necessary for the benzo[b]thiophene core . The reaction conditions often involve the use of palladium catalysts, bases, and solvents like toluene or DMF.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the additional functional groups present in 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine.
2-Substituted Benzo[b]thiophenes: Compounds with substitutions at the 2-position, which can have different biological and chemical properties.
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A derivative with an ethynyl group, used in material science and organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the amine group allows for further functionalization and derivatization, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C13H17NS |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H17NS/c1-13(2,7-8-14)11-9-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8,14H2,1-2H3 |
InChI Key |
DJCUYSQFZQNLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


